{3-[(Methylsulfanyl)methyl]phenyl}boronic acid
Description
Properties
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGUNBLXFYIALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CSC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333345-25-7 | |
| Record name | {3-[(methylsulfanyl)methyl]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-[(Methylsulfanyl)methyl]bromobenzene
The precursor 3-[(methylsulfanyl)methyl]bromobenzene is synthesized via nucleophilic substitution of 3-bromobenzyl bromide with sodium methanethiolate (NaSMe):
$$
\text{3-Bromobenzyl bromide} + \text{NaSMe} \xrightarrow{\text{DMF, 0–25°C}} \text{3-Bromo-benzyl methyl sulfide} + \text{NaBr}
$$
Key Parameters :
Miyaura Borylation
The aryl bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂):
$$
\text{3-[(Methylsulfanyl)methyl]bromobenzene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{3-[(Methylsulfanyl)methyl]phenylboronic acid pinacol ester}
$$
Reaction Conditions :
Hydrolysis to Boronic Acid
The pinacol ester is hydrolyzed under acidic conditions:
$$
\text{Boronic ester} + \text{H}_3\text{O}^+ \rightarrow \text{3-[(Methylsulfanyl)methyl]phenylboronic acid} + \text{Pinacol}
$$
Hydrolysis Protocol :
Synthetic Route 2: Directed Ortho-Metalation (DoM) Strategy
Directed Metalation of 3-[(Methylsulfanyl)methyl]anisole
A directing group (e.g., methoxy) facilitates regioselective lithiation at the meta position relative to the methylsulfanylmethyl group:
$$
\text{3-[(Methylsulfanyl)methyl]anisole} \xrightarrow{\text{n-BuLi, TMEDA}} \text{Lithiated intermediate} \xrightarrow{\text{B(OiPr)}_3} \text{Boronic ester}
$$
Key Considerations :
Demethylation and Functionalization
The methoxy group is removed via BBr₃-mediated demethylation:
$$
\text{Boronic ester} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2} \text{3-[(Methylsulfanyl)methyl]phenylboronic acid}
$$
Reaction Parameters :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Miyaura Borylation) | Route 2 (DoM) |
|---|---|---|
| Starting Material Cost | Moderate (commercial bromide) | High (custom synthesis required) |
| Regioselectivity | High (Pd catalysis) | Moderate (directing group dependent) |
| Functional Group Tolerance | Compatible with thioethers | Sensitive to strong bases |
| Overall Yield | 45–60% | 30–50% |
Route 1 is favored for scalability and commercial availability of precursors, while Route 2 offers precise regiocontrol for complex substrates.
Critical Reaction Optimization Parameters
Palladium Catalyst Selection
Solvent and Temperature Effects
Protecting Group Strategies
- Boronic Acid Protection : Pinacol ester formation prevents deboronation during subsequent steps.
- Thioether Stability : Avoid strong oxidants (e.g., HNO₃) to prevent sulfoxide/sulfone byproducts.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : >95% purity (C18 column, acetonitrile/water gradient).
- TLC : Rf = 0.4 (silica gel, ethyl acetate/hexanes 1:1).
Industrial-Scale Considerations
Cost-Effective Precursor Synthesis
Waste Stream Management
- Pd Recovery : Activated carbon filtration recovers >90% Pd.
- Pinacol Recycling : Acidic hydrolysis regenerates pinacol for reuse.
Chemical Reactions Analysis
Types of Reactions
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Boronate esters
Substitution: Biaryl compounds, vinyl derivatives
Scientific Research Applications
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of {3-[(Methylsulfanyl)methyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and diagnostic tools. The boronic acid group can interact with cis-diols in biological molecules, leading to the formation of stable complexes. These interactions can be exploited for the selective recognition and detection of specific biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Structural and Functional Differences:
- Electronic Effects : The methylsulfanylmethyl (–CH₂SMe) group is electron-donating, which may stabilize Pd intermediates in catalysis, whereas sulfonyl (–SO₂Me) groups (e.g., in 4-(methylsulfonyl)phenylboronic acid) are electron-withdrawing, altering substrate binding in enzyme inhibition .
- Functional Group Diversity: Amino (–NH₂) groups (e.g., 3-aminophenylboronic acid) enable pH-dependent binding to diols, making them useful in glucose sensing, while methacrylamide groups facilitate polymerization .
Research Findings and Mechanistic Insights
Catalytic Activity in Palladium Complexes :
- This compound derivatives (e.g., 2-{3-[(methylsulfanyl)methyl]phenyl}pyridine) form stable palladacycles with Pd(II). The Pd–S bond provides greater stabilization (by 13–28 kJ/mol) than Pd–N bonds due to the electron-donating nature of sulfur, enhancing catalytic efficiency in Suzuki-Miyaura couplings .
- In contrast, para-substituted analogs like (4-(methylthio)phenyl)boronic acid failed to react in similar coupling reactions, highlighting the importance of substitution patterns .
Enzyme Inhibition and Drug Design :
- Boronic acids with bulky substituents (e.g., 4-(methylsulfonyl)phenylboronic acid) show promise as inhibitors of fungal histone deacetylases (HDACs), outperforming classical inhibitors like trichostatin A at lower concentrations .
- The meta-substituted methylsulfanylmethyl group may improve membrane permeability compared to polar sulfonyl or carboxylate analogs, though this requires further validation .
Material Science Applications :
- Grafting carbazole-containing boronic acids (e.g., (N-phenylcarbazol-2-yl)-boronic acid) onto polymers achieves ultralong room-temperature phosphorescence (RTP). The methylsulfanylmethyl group’s electron-donating properties could similarly enhance RTP lifetimes if incorporated into such systems .
Biological Activity
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with diols and other biomolecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Boronic acids, including this compound, exhibit biological activity through several mechanisms:
- Inhibition of Proteasomes : Some boronic acids act as proteasome inhibitors, disrupting protein degradation pathways critical for cancer cell survival. For instance, certain derivatives have shown efficacy in inhibiting the growth of multiple myeloma cells by inducing cell cycle arrest at the G2/M phase .
- Antibacterial Activity : Boronic acids can serve as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. They bind covalently to serine residues in the active site of these enzymes, enhancing the efficacy of β-lactam antibiotics against resistant strains .
- Interaction with Insulin : Theoretical models suggest that boronic acids can interact with insulin, stabilizing its conformation and potentially enhancing its biological activity. This interaction is crucial for developing insulin mimetics or enhancers .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Proteasome Inhibition in Cancer Therapy :
- Antibacterial Efficacy :
- Insulin Stabilization Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
